Cas no 2171906-80-0 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid)

2-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and an isopropyl-substituted acetamido moiety, which enhances steric control during coupling reactions. The carboxylic acid functionality allows for further conjugation or elongation of peptide chains. This compound is particularly useful in the synthesis of complex peptides requiring selective deprotection and controlled coupling steps. Its high purity and stability make it suitable for research and industrial-scale peptide production, offering precise control over molecular architecture.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid structure
2171906-80-0 structure
Product Name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid
CAS No:2171906-80-0
MF:C28H28N2O5
MW:472.532327651978
CID:5959816
PubChem ID:165504669
Update Time:2025-06-09

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(propan-2-yl)acetamido}acetic acid
    • EN300-1480709
    • 2171906-80-0
    • Inchi: 1S/C28H28N2O5/c1-18(2)30(16-27(32)33)26(31)15-19-11-13-20(14-12-19)29-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,18,25H,15-17H2,1-2H3,(H,29,34)(H,32,33)
    • InChI Key: QHCYZJJTGGIUHL-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)CC(N(CC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.9Ų

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid Pricemore >>

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Additional information on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid

Introduction to 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2171906-80-0)

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2171906-80-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, plays a crucial role in the synthesis of peptides and other biologically active molecules. Its unique structural features and chemical properties make it an essential building block in the development of novel therapeutic agents.

The core structure of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group is known for its stability under mild conditions and its ease of removal using secondary amines such as piperidine. This property makes it an ideal choice for the sequential addition of amino acids in peptide synthesis, ensuring high yields and purity of the final product.

The presence of the N-(propan-2-yl)acetamido moiety in the compound adds another layer of complexity and functionality. This group can influence the solubility, stability, and biological activity of the resulting peptides. Recent studies have shown that modifications at this position can significantly enhance the pharmacological properties of peptides, such as their ability to cross cell membranes or their resistance to enzymatic degradation.

In the context of drug development, 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid has been utilized in the synthesis of various therapeutic peptides. For instance, it has been employed in the development of peptide-based drugs targeting G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are key targets for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.

One notable application of this compound is in the synthesis of cyclic peptides, which exhibit enhanced stability and bioavailability compared to their linear counterparts. Cyclic peptides have shown promise in treating cancer by targeting specific cell surface receptors or intracellular signaling pathways. The use of Fmoc protection strategies, including those involving 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid, has facilitated the efficient synthesis of these cyclic structures.

Beyond its role in peptide synthesis, this compound has also been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The Fmoc group can serve as a prodrug moiety, allowing for controlled release and improved pharmacokinetics of the active drug. This approach has been particularly useful in enhancing the therapeutic index and reducing side effects associated with certain drugs.

The chemical synthesis of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid involves several steps, including the formation of the Fmoc protected amino acid derivative and subsequent coupling reactions to introduce the desired functional groups. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize yield and purity. These advancements have not only improved the efficiency of large-scale production but also reduced environmental impact by minimizing waste generation.

In conclusion, 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2171906-80-0) is a versatile compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an invaluable tool for the development of novel therapeutic agents, particularly in the areas of peptide-based drugs and prodrug strategies. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern drug discovery and development.

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